Quindoxin
Overview
Description
. It is a derivative of quinoxaline, featuring two nitrogen atoms and two oxygen atoms in its structure. Quindoxin has been studied for its various biological activities and has applications in different fields, including medicine and agriculture .
Mechanism of Action
Target of Action
Quindoxin, also known as Quinoxaline 1,4-di-N-oxide (QdNO), is a potent antibacterial agent . It has been used as a food additive to improve animal growth . The primary targets of this compound are both Gram-positive and Gram-negative bacteria, especially anaerobes .
Mode of Action
This compound interacts with its bacterial targets by inhibiting the synthesis of deoxyribonucleic acid (DNA) under anaerobic conditions . It induces degradation of DNA in both proliferating and non-proliferating cells . The mutagenicity of this compound was found to be dependent on the presence of their N-oxide groups .
Biochemical Pathways
This compound affects the DNA synthesis pathway in bacteria. This leads to the degradation of DNA in both proliferating and non-proliferating cells .
Pharmacokinetics
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By inhibiting DNA synthesis and inducing DNA degradation, this compound effectively halts the proliferation of bacterial cells . This leads to the death of the bacteria, thereby exerting its antibacterial effect .
Action Environment
The action of this compound is influenced by environmental factors such as the presence or absence of oxygen. The antibiotic activity and the reduction of this compound are impaired in the presence of oxygen or deficiency of energy sources . Therefore, this compound is most effective under anaerobic conditions .
Biochemical Analysis
Biochemical Properties
Quindoxin plays a significant role in biochemical reactions due to its antibacterial activity. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial DNA, where this compound induces base pair substitutions and frameshift mutations . This interaction is crucial for its antibacterial and mutagenic activities. This compound’s mutagenicity is dependent on the presence of its N-oxide groups, as the completely reduced derivative, quinoxaline, is not mutagenic . Additionally, this compound interacts with the bacterial activation mechanism, enhancing its antibacterial and mutagenic activities under anaerobic conditions .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it induces mutations by causing base pair substitutions and frameshift mutations . This mutagenic activity leads to changes in gene expression and cellular metabolism. This compound’s antibacterial activity is also enhanced under anaerobic conditions, suggesting that it influences cell signaling pathways related to oxygen availability . Furthermore, this compound’s interaction with bacterial DNA can lead to cell death, making it an effective antibacterial agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial DNA, leading to mutations and cell death. This compound binds to DNA and induces base pair substitutions and frameshift mutations . This binding interaction is dependent on the presence of its N-oxide groups, which are essential for its mutagenic and antibacterial activities . Additionally, this compound’s antibacterial activity is enhanced under anaerobic conditions, indicating that its mechanism of action is influenced by oxygen availability . The compound’s ability to induce mutations and cell death makes it a potent antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. This compound’s antibacterial and mutagenic activities are enhanced under anaerobic conditions, suggesting that its stability is influenced by oxygen availability . Long-term studies have shown that this compound can induce mutations and cell death over extended periods, making it a valuable tool for studying bacterial resistance and mutagenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antibacterial activity by inducing mutations in bacterial DNA . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve antibacterial activity without causing significant toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its antibacterial and mutagenic activities. It interacts with enzymes and cofactors involved in DNA replication and repair, leading to mutations and cell death . This compound’s metabolic pathways are influenced by oxygen availability, with enhanced activity under anaerobic conditions . These interactions with metabolic pathways are essential for understanding this compound’s mechanism of action and its effects on bacterial cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within bacterial cells, enhancing its antibacterial activity . This compound’s distribution is also affected by oxygen availability, with increased activity under anaerobic conditions . Understanding the transport and distribution of this compound is crucial for optimizing its use as an antibacterial agent.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, this compound localizes to the DNA, where it induces mutations and cell death . This localization is essential for its antibacterial and mutagenic activities. Additionally, this compound’s activity is enhanced under anaerobic conditions, suggesting that its subcellular localization is influenced by oxygen availability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quindoxin can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions . The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield. Another method involves the oxidation of quinoxaline using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Quindoxin undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinoxaline di-N-oxide derivatives.
Reduction: It can be reduced to quinoxaline-N-oxide by bacterial cells or chemical reducing agents.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or microbial reduction.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline di-N-oxide derivatives, quinoxaline-N-oxide, and substituted quinoxaline compounds .
Scientific Research Applications
Quindoxin has been extensively studied for its applications in various scientific fields:
Comparison with Similar Compounds
Quindoxin belongs to the class of quinoxaline 1,4-di-N-oxides (QdNOs), which share similar structural features and biological activities . Some similar compounds include:
Iodinin: A phenazine derivative with antibiotic and anticancer properties.
Myxin: Another phenazine derivative with antifungal and anticancer activities.
Quinoxaline-2-carboxylic acid: A natural product with antibiotic properties.
Compared to these compounds, this compound is unique in its specific mechanism of action involving the generation of ROS and its broad spectrum of biological activities .
Properties
IUPAC Name |
4-oxidoquinoxalin-1-ium 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIHZSGJPSDCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C[N+]2=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046165 | |
Record name | Quindoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quindoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2423-66-7 | |
Record name | Quinoxaline dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2423-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quindoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quindoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quindoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quindoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINDOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX8J6YS1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quindoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 243 °C | |
Record name | Quindoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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